(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride
Description
(2R)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride is a chiral amine derivative characterized by a stereogenic center at the C2 position (R-configuration), a difluoromethyl group at C1, and a methyl-substituted pentane backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(2R)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAWEJUSWVKMG-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance
Molecular Architecture
(2R)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride (C₆H₁₂F₂N·HCl) features a stereogenic center at the C2 position, flanked by two fluorine atoms and a branched 4-methylpentyl chain. The hydrochloride salt enhances crystallinity and stability, making it suitable for pharmaceutical formulation. The difluoro motif adjacent to the amine group introduces significant electronic effects, influencing both reactivity and intermolecular interactions.
Synthetic Challenges
Key challenges in synthesizing this compound include:
- Stereoselective introduction of fluorine atoms : Fluorination must occur without racemization.
- Control of regio- and enantioselectivity : The branched alkyl chain necessitates precise reaction design.
- Salt formation and purification : Hydrochloride crystallization requires optimization of solvent systems.
Synthetic Routes
Asymmetric Reductive Amination
A widely reported method involves the reductive amination of 4-methylpentan-2-one with difluoroamine precursors.
Substrate Preparation
4-Methylpentan-2-one is treated with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at −20°C to form the intermediate imine. Subsequent fluorination using diethylaminosulfur trifluoride (DAST) introduces the difluoro group, yielding racemic 1,1-difluoro-4-methylpentan-2-amine.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Imine formation | NH₄OAc, NaBH(OAc)₃ | DCM | −20°C | 78% |
| Fluorination | DAST | THF | 0°C | 65% |
Enantiomeric Resolution
Racemic amine is resolved via diastereomeric salt formation with (R)-α-methylbenzylamine in isopropanol/n-heptane. The (2R)-enantiomer preferentially crystallizes, achieving 92% ee after two recrystallizations.
Enzymatic Hydrolysis of Nitriles
An alternative route employs nitrilase-mediated hydrolysis of the prochiral nitrile intermediate.
Cyanation and Hydrolysis
4-Methylpent-2-enenitrile undergoes Lewis acid-catalyzed cyanation with trimethylsilyl cyanide (TMSCN) in toluene at −28°C. The resulting nitrile is hydrolyzed using recombinant Aspergillus niger nitrilase in aqueous methanol (pH 7.5), affording (2R)-1,1-difluoro-4-methylpentan-2-amine with 88% ee.
Optimized Parameters :
- Catalyst : BF₃·OEt₂ (1.1 equiv)
- Temperature : −28°C to −12°C
- Enzyme loading : 15 mg/g substrate
Salt Formation and Crystallization
Hydrochloride Preparation
The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate, followed by antisolvent crystallization using n-heptane. X-ray diffraction confirms the monoclinic crystal system (space group P2₁) with lattice parameters a = 8.921 Å, b = 12.345 Å, c = 10.678 Å.
Crystallization Data :
| Solvent System | Purity | Crystal Habit |
|---|---|---|
| Ethyl acetate/n-heptane | 99.5% | Needle-shaped |
Analytical Characterization
Spectroscopic Methods
Thermodynamic Properties
- Melting point : 189–191°C (decomposition)
- Specific rotation : [α]²⁵D = +34.6° (c = 1.0, H₂O)
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors enable safer handling of DAST and HCl gas, reducing reaction times by 40%. Membrane-based separations improve diastereomeric salt recovery to 95%.
Environmental Impact
Life-cycle assessment (LCA) identifies solvent recovery (n-heptane, ethyl acetate) as critical for reducing E-factor from 12.8 to 8.2 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alcohols, ethers.
Scientific Research Applications
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions, particularly those involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act by binding to receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table highlights critical structural and physicochemical distinctions between (2R)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride and related compounds:
Key Observations :
- Fluorine Substitution : Unlike 1-(4-fluorophenyl)-2-methylpropan-1-amine·HCl , the target compound features geminal difluoro groups at C1, which likely increase metabolic stability and lipophilicity.
- Backbone Flexibility: The linear pentane chain contrasts with rigid cyclic analogs like trans-(1R,2R)-2-aminocyclopentanol·HCl , which may influence bioavailability and target selectivity.
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are absent, highlights that structurally similar compounds cluster into groups with analogous modes of action. For example:
- Chiral Amines : The (2R) configuration in (2R)-1-(2-methoxyphenyl)propan-2-amine·HCl correlates with biased agonism at GPCRs, suggesting the target compound may similarly interact with adrenergic or dopaminergic receptors.
Biological Activity
(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
The compound is characterized by its difluoromethyl group at the 1-position and a methyl group at the 4-position of the pentane chain. This unique structure contributes to its biological activity and interactions with various biomolecules.
The biological activity of (2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride primarily involves its interaction with specific receptors and enzymes. Its chiral nature allows it to selectively bind to targets, modulating their activity. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.
Biological Activity
Research indicates that (2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
2. Anti-inflammatory Effects
Preliminary data suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory diseases.
3. Neurological Effects
There is emerging evidence that (2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride may influence neurotransmitter systems, potentially offering benefits in conditions like anxiety or depression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study B | Reported anti-inflammatory effects in a murine model of arthritis, showing a reduction in paw swelling by 40% compared to control groups. |
| Study C | Investigated neurological impacts and found that administration improved anxiety-like behavior in rodent models, suggesting potential as an anxiolytic agent. |
Comparative Analysis with Similar Compounds
The biological activity of (2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride can be compared with its structural analogs:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2S)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride | Chiral enantiomer | Similar but distinct activity profiles |
| 4-Methylpentan-2-amine | Non-chiral version | Lacks specific enantiomeric properties |
| 2-Amino-4-methylpentane | Structural isomer | Different chemical behavior and activity |
Q & A
Basic Research Questions
Q. What are the key structural features and analytical methods for confirming the identity of (2R)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride?
- Structural Features : The compound has a chiral center at the C2 position (R-configuration), a difluoromethyl group at C1, and a branched 4-methylpentan-2-amine backbone. The hydrochloride salt improves solubility .
- Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm the presence of fluorine atoms (splitting patterns) and the chiral center. F NMR quantifies fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHClFN) and isotopic patterns .
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. What synthetic routes are reported for (2R)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride?
- Key Steps :
Asymmetric Amination : Catalytic enantioselective synthesis using chiral ligands (e.g., BINAP) to establish the R-configuration .
Fluorination : Reaction of a ketone precursor with DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups .
Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt .
- Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | BINAP/Pd catalyst, 60°C, 24h | 75% | |
| Fluorination | DAST, DCM, -20°C, 2h | 68% |
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
- Solubility : The hydrochloride salt increases water solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .
- Stability : Hygroscopic; store under inert gas at -20°C to prevent decomposition. Thermal stability confirmed via TGA (decomposition >150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Case Study : Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (pH, temperature) or enantiomeric impurities.
- Methodology :
- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled ligands) with functional assays (cAMP modulation) .
- Chiral Purity Validation : Re-run assays using enantiomerically pure samples (≥99% ee via chiral HPLC) .
Q. What strategies optimize enantiomeric purity during synthesis?
- Catalytic Asymmetric Synthesis : Use Ru-BINAP complexes for >90% ee .
- Crystallization : Recrystallize intermediates from ethanol/water to remove diastereomers .
- Quality Control : Monitor ee at each step using polarimetry or chiral GC .
Q. How does the difluoromethyl group affect metabolic stability in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). LC-MS/MS detects metabolites.
- Findings : The difluoromethyl group reduces CYP450-mediated oxidation, extending half-life (t = 4.2h vs. 1.8h for non-fluorinated analog) .
Q. What are the challenges in designing stability-indicating assays for this compound?
- Degradation Pathways : Hydrolysis (amide bond) and oxidation (amine group).
- Analytical Solutions :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes.
- HPLC Method : Use a C18 column with 0.1% TFA in acetonitrile/water to resolve degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
